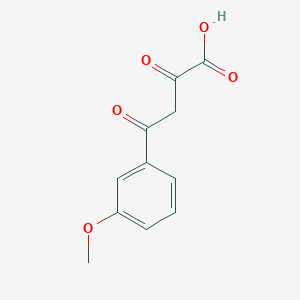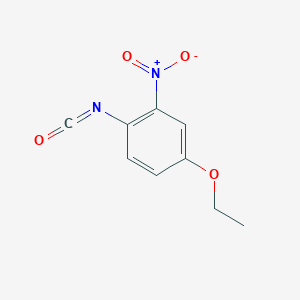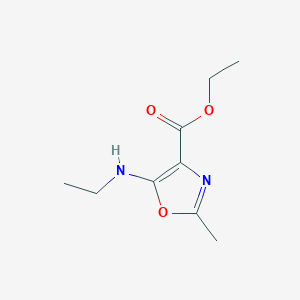
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate, also known as EEMC, is a chemical compound with potential applications in scientific research. This compound belongs to the oxazole family and has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
The mechanism of action of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves the selective inhibition of the hERG potassium channel. This leads to a prolongation of the cardiac action potential, which can result in arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate achieves this by binding to a specific site on the channel and preventing the movement of potassium ions through the channel.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate are mainly related to its inhibition of the hERG potassium channel. This can result in a prolongation of the cardiac action potential, which can lead to arrhythmias. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has also been shown to have an effect on the central nervous system, where it can modulate the activity of certain neurotransmitter receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate in lab experiments is its specificity for the hERG potassium channel. This makes it a valuable tool for the study of cardiac arrhythmias. However, one of the limitations of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is its potential toxicity. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to have a cytotoxic effect on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate. One area of research is the development of analogs of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate with improved specificity and reduced toxicity. Another area of research is the study of the effects of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate on other ion channels and neurotransmitter receptors. Finally, the potential therapeutic applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate for the treatment of cardiac arrhythmias and other diseases should be explored further.
Métodos De Síntesis
The synthesis of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves a multi-step process that starts with the protection of the carboxylic acid group of 2-methyloxazole-4-carboxylic acid. This is followed by the reaction of the protected acid with ethylamine to form the corresponding amide. The amide is then deprotected and reacted with ethyl chloroformate to yield the final product, Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. One of the main applications of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate is in the study of ion channels. Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been shown to selectively inhibit the hERG potassium channel, which is involved in the repolarization of cardiac action potentials. This makes Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate a potential candidate for the treatment of cardiac arrhythmias.
Propiedades
Número CAS |
105513-58-4 |
|---|---|
Nombre del producto |
Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate |
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 5-(ethylamino)-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(9(12)13-5-2)11-6(3)14-8/h10H,4-5H2,1-3H3 |
Clave InChI |
YJRZASLTYHDITH-UHFFFAOYSA-N |
SMILES |
CCNC1=C(N=C(O1)C)C(=O)OCC |
SMILES canónico |
CCNC1=C(N=C(O1)C)C(=O)OCC |
Sinónimos |
4-Oxazolecarboxylicacid,5-(ethylamino)-2-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



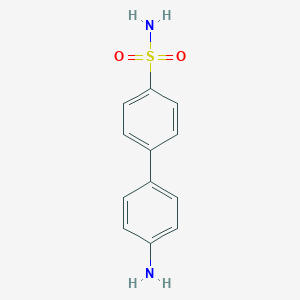
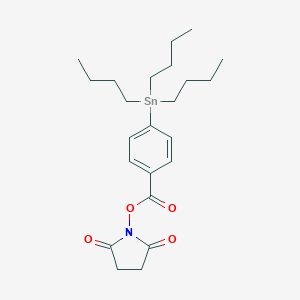
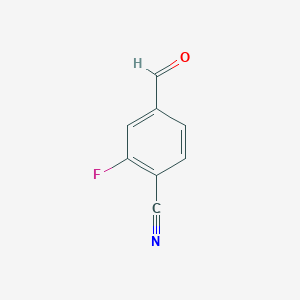
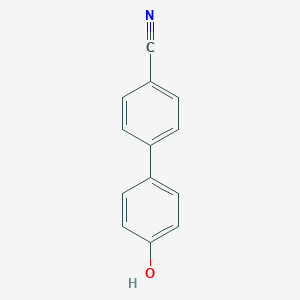
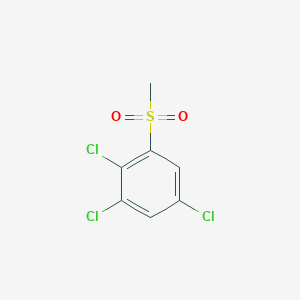
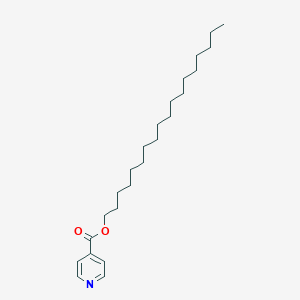
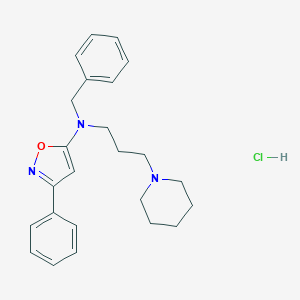
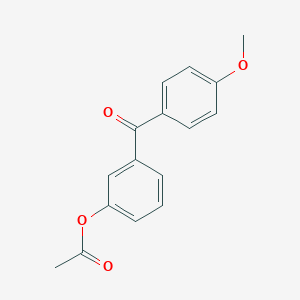
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
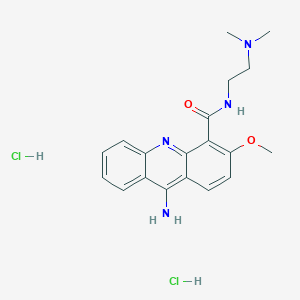
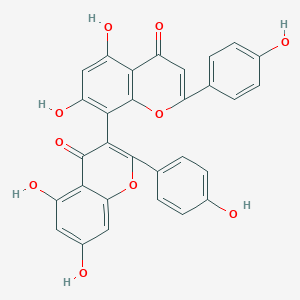
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
